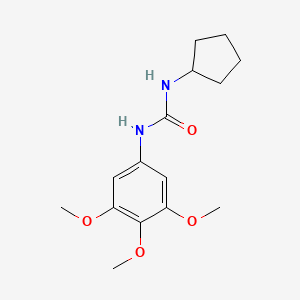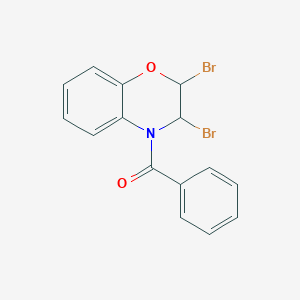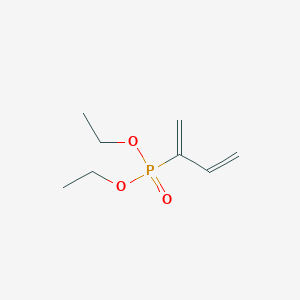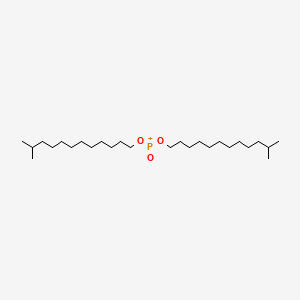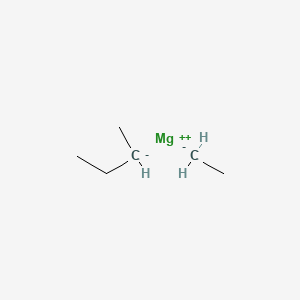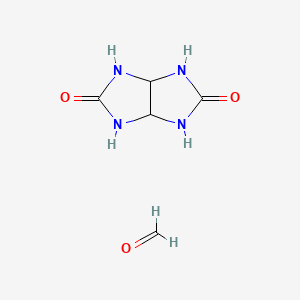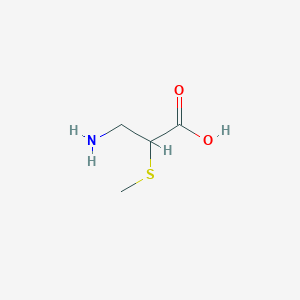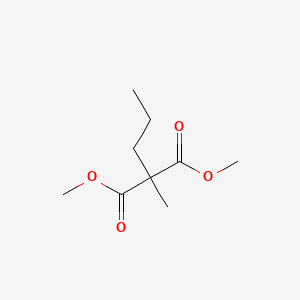
Dimethyl methyl(propyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl methyl(propyl)propanedioate, also known as dimethyl propanedioate, is an organic compound with the molecular formula C₇H₁₂O₄. It is a diester derived from propanedioic acid and is commonly used in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl methyl(propyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide, forming a new carbon-carbon bond. This reaction typically occurs under basic conditions using reagents such as sodium ethoxide in ethanol .
Industrial Production Methods
In industrial settings, the production of this compound often involves the esterification of propanedioic acid with methanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl methyl(propyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other derivatives.
Aplicaciones Científicas De Investigación
Dimethyl methyl(propyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl methyl(propyl)propanedioate involves its reactivity as an ester. The ester groups can undergo hydrolysis, oxidation, and reduction reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: Similar in structure but lacks the propyl group.
Diethyl malonate: Similar ester but with ethyl groups instead of methyl groups.
Methyl propanedioate: Similar but with only one ester group.
Uniqueness
Dimethyl methyl(propyl)propanedioate is unique due to the presence of both methyl and propyl groups, which provide distinct reactivity and properties compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Número CAS |
65896-61-9 |
|---|---|
Fórmula molecular |
C9H16O4 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
dimethyl 2-methyl-2-propylpropanedioate |
InChI |
InChI=1S/C9H16O4/c1-5-6-9(2,7(10)12-3)8(11)13-4/h5-6H2,1-4H3 |
Clave InChI |
SAMDDFSEIHPCID-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




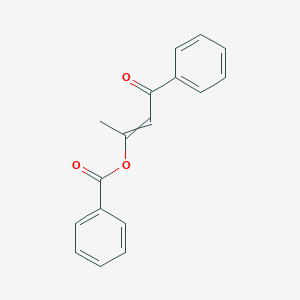
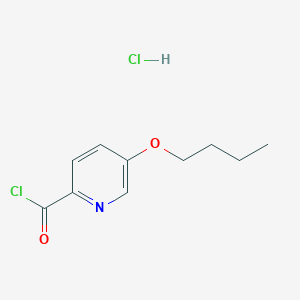
![3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14462558.png)


